Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate
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Overview
Description
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 4th position, a formyl group at the 3rd position, and an ethyl ester group at the 7th position of the indole ring. These structural features make it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the bromination of an indole precursor followed by formylation and esterification reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. Formylation can be achieved using Vilsmeier-Haack reagent, and esterification is carried out using ethyl chloroformate in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ethyl 4-bromo-3-carboxy-1H-indole-7-carboxylate.
Reduction: Ethyl 4-bromo-3-hydroxymethyl-1H-indole-7-carboxylate.
Substitution: Ethyl 4-substituted-3-formyl-1H-indole-7-carboxylate.
Scientific Research Applications
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate is primarily related to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-formyl-1H-indole-2-carboxylate: Similar structure but with the formyl group at the 3rd position and the ester group at the 2nd position.
4-bromo-1H-indole-3-carboxaldehyde: Lacks the ester group but has a similar bromine and formyl substitution pattern.
Ethyl 1H-indole-3-carboxylate: Lacks the bromine and formyl groups but has the ester group at the 3rd position.
Uniqueness
Ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and formyl groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and synthetic chemistry .
Properties
Molecular Formula |
C12H10BrNO3 |
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Molecular Weight |
296.12 g/mol |
IUPAC Name |
ethyl 4-bromo-3-formyl-1H-indole-7-carboxylate |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)8-3-4-9(13)10-7(6-15)5-14-11(8)10/h3-6,14H,2H2,1H3 |
InChI Key |
HBURXCBRJSBDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(C=C1)Br)C(=CN2)C=O |
Origin of Product |
United States |
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